

Application Note: Quantitative Determination of Sofinicine using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Sofinicine Benzenesulfonate

Cat. No.: B1248886

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Abstract

This application note describes a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Sofinicine, a potent nicotinic acetylcholine receptor (nAChR) agonist. The method utilizes a C18 stationary phase with a phosphate buffer and acetonitrile mobile phase, offering excellent resolution and peak symmetry. Detection is performed via UV spectrophotometry. This method is suitable for the quantification of Sofinicine in bulk drug substance and can be adapted for formulated products, making it a valuable tool for researchers, scientists, and drug development professionals in pharmaceutical quality control and research settings.

Introduction

Sofinicine, also known as ABT-894, is a selective $\alpha 4 \beta 2$ nicotinic acetylcholine receptor partial agonist that has been investigated for the treatment of attention-deficit/hyperactivity disorder (ADHD)[1][2]. As with any pharmaceutical compound in development, a reliable and validated analytical method for its quantification is crucial for quality control, stability studies, and formulation development. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy[3]. This application note presents a detailed protocol for the quantification of Sofinicine using a reversed-phase HPLC method with UV detection. The method is based on

established analytical principles for similar compounds, such as nicotine and varenicline[4][5][6].

Experimental

Instrumentation and Reagents

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
- Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Reagents:
 - Sofinicline reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Potassium dihydrogen phosphate (analytical grade)
 - Orthophosphoric acid (analytical grade)
 - Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in Table 1.

Table 1: HPLC Chromatographic Conditions for Sofinicline Analysis

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	25 mM Potassium Dihydrogen Phosphate (pH 3.5) : Acetonitrile (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30 $^{\circ}$ C
Detection Wavelength	260 nm
Run Time	10 minutes

Protocols

Preparation of Mobile Phase

- Phosphate Buffer (25 mM, pH 3.5): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer solution through a 0.45 μ m membrane filter.
- Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a ratio of 70:30 (v/v). Degas the mobile phase prior to use.

Preparation of Standard Solutions

- Standard Stock Solution (1000 μ g/mL): Accurately weigh approximately 25 mg of Sofinicine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 μ g/mL to 100 μ g/mL.

Sample Preparation (for a hypothetical tablet formulation)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of Sofinicine and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Dilute to volume with the mobile phase and mix well.
- Filter a portion of the solution through a 0.45 μm syringe filter into an HPLC vial.

Method Validation Summary

The proposed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). A summary of the validation data is presented in the following tables.

Table 2: Linearity Data for Sofinicine

Concentration ($\mu\text{g/mL}$)	Peak Area (arbitrary units)
1	12,543
5	63,128
10	126,854
25	315,987
50	632,110
75	948,765
100	1,265,432
Correlation Coefficient (r^2)	0.9998

Table 3: Precision of the HPLC Method

Parameter	Concentration (µg/mL)	Measured Concentration (µg/mL, mean ± SD, n=6)	RSD (%)
Intra-day Precision	50	50.12 ± 0.45	0.90
Inter-day Precision	50	49.88 ± 0.62	1.24

Table 4: Accuracy (Recovery) of the HPLC Method

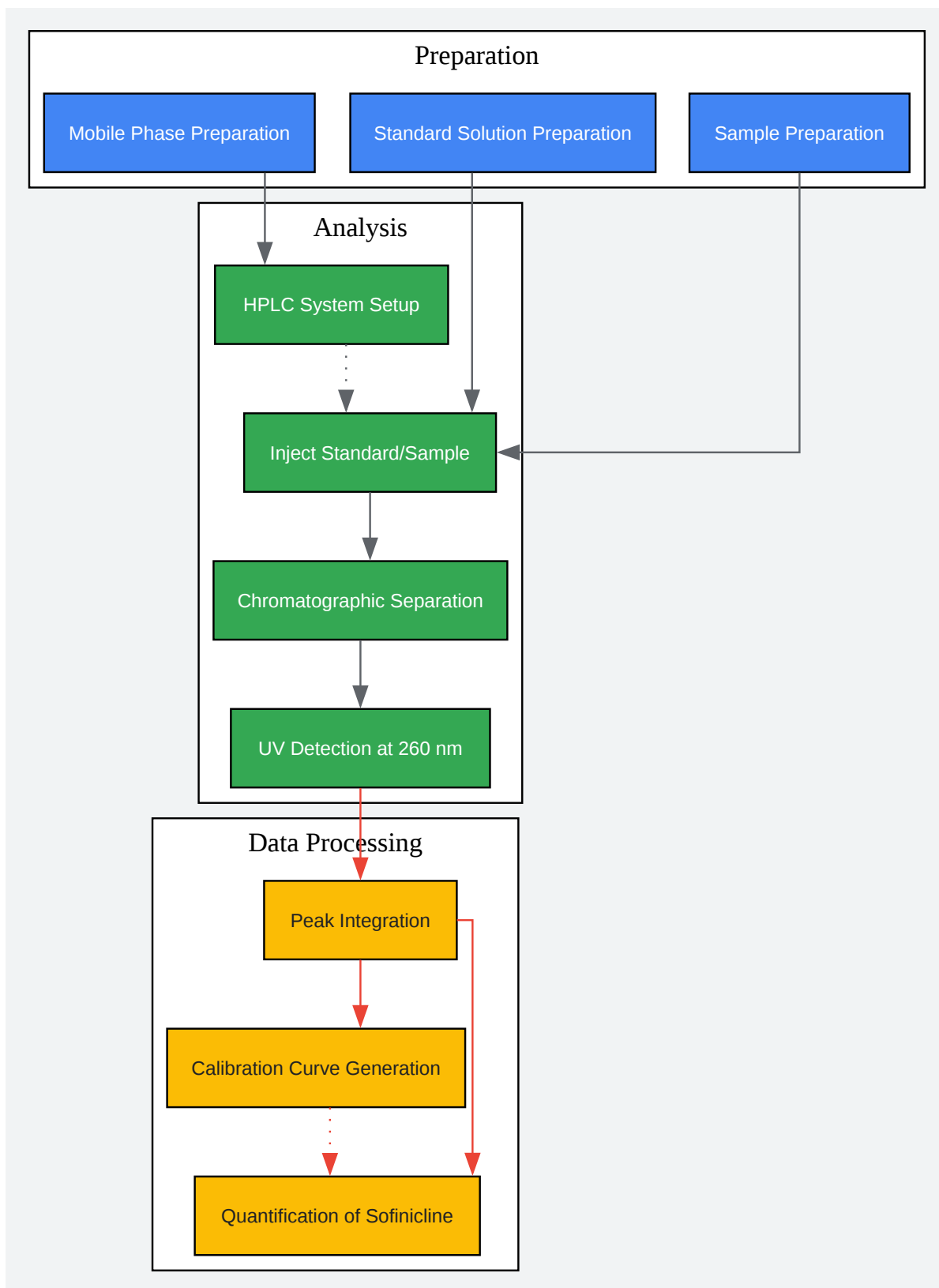
Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL, mean, n=3)	Recovery (%)
80%	40	39.85	99.63
100%	50	50.21	100.42
120%	60	59.76	99.60

Table 5: LOD and LOQ of the HPLC Method

Parameter	Value (µg/mL)
Limit of Detection (LOD)	0.25
Limit of Quantification (LOQ)	0.75

Experimental Workflow Visualization

The logical flow of the experimental protocol is depicted in the following diagram.



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Caption: Workflow for the HPLC quantification of Sofinicine.

Conclusion

The developed RP-HPLC method provides a simple, accurate, and precise means for the quantification of Sofinicine. The method is suitable for routine quality control analysis and can be a valuable tool in the research and development of Sofinicine-containing pharmaceutical products. The validation data demonstrates that the method is reliable and meets the typical requirements for analytical methods in the pharmaceutical industry.

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